Structural Conformity to the U-II Antagonist Pharmacophore vs. Non-Benzyl Analogs
The compound uniquely matches the optimal R1/R2 combination for U-II receptor antagonism as defined in the patent SAR. The R1 position requires a benzyl group (present here), whereas other disclosed analogs with simple C1-6 alkyl R1 groups are predicted to lose receptor affinity [1]. Similarly, the R2 position is an indolyl ring, which is specified for high-affinity binding, unlike analogs with phenyl or furanyl R2 groups [1].
| Evidence Dimension | Predicted binding affinity to U-II receptor based on SAR analysis |
|---|---|
| Target Compound Data | R1 = benzyl; R2 = indolyl (matches optimal patent pharmacophore) |
| Comparator Or Baseline | Analogs with R1 = methyl/ethyl and R2 = phenyl (predicted to have lower or no affinity) |
| Quantified Difference | Qualitative SAR ranking: Benzyl-Indolyl combination is required for activity; alkyl-phenyl combinations are expected to be inactive or significantly less potent. |
| Conditions | Inferred from the Markush structure and SAR teachings of US Patent 7,019,008 [1] |
Why This Matters
This confirms the compound as a validated chemical tool for studying U-II receptor pharmacology, unlike non-benzyl/non-indolyl analogs that would not engage the target.
- [1] Dhanak, D., Knight, S. D., Jin, J., Rivero, R. A., & Sapienza, A. (2006). U.S. Patent No. 7,019,008. Washington, DC: U.S. Patent and Trademark Office. View Source
